molecular formula C21H21ClN2O2 B11637100 Ethyl 6-chloro-4-[(3,4-dimethylphenyl)amino]-8-methylquinoline-3-carboxylate

Ethyl 6-chloro-4-[(3,4-dimethylphenyl)amino]-8-methylquinoline-3-carboxylate

Cat. No.: B11637100
M. Wt: 368.9 g/mol
InChI Key: YDAPDNCZXMRRDS-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-4-[(3,4-dimethylphenyl)amino]-8-methylquinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family This compound is characterized by its complex structure, which includes a quinoline core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-chloro-4-[(3,4-dimethylphenyl)amino]-8-methylquinoline-3-carboxylate typically involves multi-step organic reactions. One common method involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Substitution Reactions: The introduction of the chloro and amino groups can be achieved through nucleophilic substitution reactions. For instance, chlorination can be performed using thionyl chloride, while the amino group can be introduced via a nucleophilic aromatic substitution with an appropriate amine.

    Esterification: The carboxylate ester group can be introduced through esterification reactions using ethyl alcohol and a suitable acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-chloro-4-[(3,4-dimethylphenyl)amino]-8-methylquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the nitro or carbonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Sodium hydroxide, thionyl chloride, and various amines.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with different functional groups.

Scientific Research Applications

Ethyl 6-chloro-4-[(3,4-dimethylphenyl)amino]-8-methylquinoline-3-carboxylate has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its quinoline core.

    Medicine: Studied for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and dyes.

Mechanism of Action

The mechanism of action of Ethyl 6-chloro-4-[(3,4-dimethylphenyl)amino]-8-methylquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit certain enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer effects.

Comparison with Similar Compounds

Ethyl 6-chloro-4-[(3,4-dimethylphenyl)amino]-8-methylquinoline-3-carboxylate can be compared with other quinoline derivatives such as:

    Chloroquine: An antimalarial drug with a similar quinoline core but different substituents.

    Quinoline N-oxides: Compounds with an oxidized quinoline core, exhibiting different chemical properties.

    Fluoroquinolones: A class of antibiotics with a fluorinated quinoline core, known for their broad-spectrum antimicrobial activity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H21ClN2O2

Molecular Weight

368.9 g/mol

IUPAC Name

ethyl 6-chloro-4-(3,4-dimethylanilino)-8-methylquinoline-3-carboxylate

InChI

InChI=1S/C21H21ClN2O2/c1-5-26-21(25)18-11-23-19-14(4)8-15(22)10-17(19)20(18)24-16-7-6-12(2)13(3)9-16/h6-11H,5H2,1-4H3,(H,23,24)

InChI Key

YDAPDNCZXMRRDS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C(=CC(=CC2=C1NC3=CC(=C(C=C3)C)C)Cl)C

Origin of Product

United States

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